Predicted Lipophilicity (logD₇.₄) Advantage Over the 3‑Methyl Analog Drives Superior Passive Permeability
The C3‑ethyl group confers a calculated logD₇.₄ of 2.8 for the target compound, compared with 2.3 for the 3‑methyl analog (CAS 1144483-34-0) and 1.9 for the 3‑unsubstituted parent (CAS 905779-29-5) [1]. This ΔlogD of +0.5 over the methyl analog lies within the optimal range (logD 1–3) for CNS drug‑likeness and correlates with a 3‑ to 5‑fold increase in predicted PAMPA permeability (Pe ≈ 12 × 10⁻⁶ cm/s for the ethyl analog vs. ≈ 4 × 10⁻⁶ cm/s for the methyl analog) [2]. In the BRD4 series, the ethyl‑substituted compound 12 retained BD1 engagement despite linker modifications that abolished activity in methyl‑substituted congeners, confirming that the C3‑ethyl group provides a measurable margin of lipophilicity‑driven binding resilience [3].
| Evidence Dimension | Calculated logD₇.₄ and predicted passive permeability (PAMPA Pe) |
|---|---|
| Target Compound Data | logD₇.₄ = 2.8; predicted Pe ≈ 12 × 10⁻⁶ cm/s |
| Comparator Or Baseline | 3‑methyl analog (CAS 1144483-34-0): logD₇.₄ = 2.3; predicted Pe ≈ 4 × 10⁻⁶ cm/s |
| Quantified Difference | ΔlogD +0.5; ~3‑fold higher predicted Pe |
| Conditions | Predicted by ChemAxon MarvinSketch consensus model; PAMPA estimate from published correlation logD–Pe for heterocyclic amines |
Why This Matters
Procurement of the 3‑ethyl compound over the 3‑methyl analog provides a measurable lipophilicity advantage that translates into superior predicted membrane permeability, directly impacting cell‑based assay performance and oral bioavailability potential in early discovery.
- [1] ChemAxon MarvinSketch v23.10 consensus logD₇.₄ predictions for CAS 1081148-68-6, CAS 1144483-34-0, and CAS 905779-29-5. View Source
- [2] Wohnsland F, Faller B. High-throughput permeability pH profile and high-throughput alkane/water logP with artificial membranes. J Med Chem. 2001;44(6):923-930. (PAMPA–logD correlation model). View Source
- [3] Kim JH et al. Sci Rep. 2023;13:10805. (Compound 12, C3‑ethyl analog, retains BD1 binding while methyl‑substituted congeners lose activity upon linker modification). View Source
